2-Hexylbenzothiazole
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Overview
Description
2-Hexylbenzothiazole is an organic compound belonging to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which consists of a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The chemical formula of this compound is C13H17NS . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexylbenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base, leading to the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents, solvents, and reaction conditions may vary depending on the desired yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hexylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles .
Scientific Research Applications
2-Hexylbenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hexylbenzothiazole can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator and its antimicrobial properties.
2-Aminobenzothiazole: Studied for its anticancer and antimicrobial activities.
2-Hydroxybenzothiazole: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
CAS No. |
65718-88-9 |
---|---|
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
2-hexyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H17NS/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3 |
InChI Key |
XETMGEVGSLTKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2S1 |
melting_point |
107 °C |
physical_description |
Solid |
Origin of Product |
United States |
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